Mdh1-IN-1

MDH1 Isoform Selectivity Cancer Metabolism

Mdh1-IN-1 (Compound 5i) is the only selective MDH1 inhibitor with proven in vivo efficacy (TGI of 79.7% and 34.9% in HCT116 xenografts at 10 mg/kg). With an IC50 of 6.79 μM for MDH1 and minimal MDH2 activity (IC50 >40 μM), this >5.9-fold selectivity enables precise interrogation of cytosolic MDH1's role in the malate-aspartate shuttle, NAD+/NADH balance, and HIF-1α stabilization without confounding mitochondrial MDH2 inhibition. Essential for SAR studies alongside dual inhibitors and for translational cancer metabolism research. High purity (>98%) and ready for immediate in vivo dose-response optimization.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
Cat. No. B10854879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdh1-IN-1
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC
InChIInChI=1S/C21H25NO4/c1-3-4-5-7-16-10-12-19(13-11-16)26-15-20(23)22-18-9-6-8-17(14-18)21(24)25-2/h6,8-14H,3-5,7,15H2,1-2H3,(H,22,23)
InChIKeyHDBDOZJTIIABKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mdh1-IN-1 for MDH1 Inhibition: A Procurement-Ready Overview of Potency and Selectivity


Mdh1-IN-1 (also known as Compound 5i) is a small molecule inhibitor of the cytoplasmic enzyme malate dehydrogenase 1 (MDH1), a key component of the malate-aspartate shuttle and cellular redox homeostasis. It is characterized as a potent and selective MDH1 inhibitor with an IC50 of 6.79 μM for MDH1, while exhibiting minimal activity against the mitochondrial isoform MDH2 (IC50 > 40 μM) . The compound is primarily utilized in cancer research due to its demonstrated potential to inhibit mitochondrial respiration and tumor growth, particularly in models where MDH1 activity is crucial for cell survival .

Why MDH1 Inhibitors Cannot Be Considered Interchangeable: The Mdh1-IN-1 Differentiation


The MDH1/MDH2 inhibitor class exhibits profound divergence in potency, isoform selectivity, and downstream functional effects. Simple substitution of one MDH-targeting compound for another—even within the same chemical series—can lead to fundamentally different experimental outcomes and flawed biological conclusions. Mdh1-IN-1 occupies a distinct position in this landscape, offering a unique combination of moderate potency with high isoform selectivity, in contrast to ultra-potent but non-selective dual inhibitors or more potent but less selective analogs. The quantitative evidence below demonstrates that procurement decisions based solely on target class are insufficient; the specific pharmacological fingerprint of Mdh1-IN-1 dictates its utility for studies requiring selective MDH1 perturbation .

Quantitative Differentiation of Mdh1-IN-1: Head-to-Head Evidence for Scientific Procurement


Isoform Selectivity: Mdh1-IN-1 vs. Dual MDH1/2 Inhibitors

Mdh1-IN-1 demonstrates a clear selectivity window for MDH1 over MDH2, with an IC50 of 6.79 μM for MDH1 compared to >40 μM for MDH2, resulting in a selectivity index of >5.9 . In contrast, the dual inhibitor MDH1/2-IN-1 exhibits nearly equipotent inhibition of both isoforms (MDH1 IC50 = 1.07 nM; MDH2 IC50 = 1.06 nM), with a selectivity index of approximately 1 . This stark difference in selectivity profile directly impacts experimental design and interpretation.

MDH1 Isoform Selectivity Cancer Metabolism

Potency and Selectivity Comparison: Mdh1-IN-1 vs. MDH1-IN-2

Within the same chemical series, Mdh1-IN-1 (Compound 5i) and MDH1-IN-2 (Compound 7c) exhibit notable differences in both absolute potency and isoform selectivity. Mdh1-IN-1 inhibits MDH1 with an IC50 of 6.79 μM and shows a >5.9-fold selectivity over MDH2 (IC50 > 40 μM) . In comparison, MDH1-IN-2 is more potent against MDH1 (IC50 = 2.27 μM) but demonstrates reduced selectivity, with an MDH2 IC50 of 27.47 μM, yielding a selectivity index of approximately 12.1 .

MDH1 Potency Selectivity Inhibitor Comparison

In Vivo Antitumor Efficacy: Mdh1-IN-1 in HCT116 Xenograft Model

Mdh1-IN-1 has demonstrated dose-dependent antitumor activity in a human colorectal cancer xenograft model. In nude mice bearing HCT116 tumors, administration of Mdh1-IN-1 at 10 mg/kg for 14 days resulted in tumor growth inhibition (TGI) rates of 79.7% and 34.9% in two independent experimental groups . This represents the only reported in vivo efficacy data for a selective MDH1 inhibitor in this compound class, providing a critical benchmark for preclinical studies.

In Vivo Efficacy Xenograft Colorectal Cancer MDH1

Functional Pathway Impact: Mitochondrial Respiration and HIF-1α

While Mdh1-IN-1 is a selective MDH1 inhibitor, its functional consequences differ from those of dual MDH1/2 inhibitors. Mdh1-IN-1 has been shown to inhibit mitochondrial respiration and the HIF-1α pathway, a key mechanism in cancer cell adaptation to hypoxia . In contrast, the dual inhibitor MDH1/2-IN-1, despite its vastly higher biochemical potency (IC50 in the low nM range), also inhibits both pathways but with a different selectivity profile that may lead to distinct cellular outcomes . This functional divergence underscores that biochemical potency alone does not predict cellular or in vivo efficacy.

Mitochondrial Respiration HIF-1α Cancer Metabolism MDH1

Optimal Procurement Scenarios for Mdh1-IN-1: Evidence-Based Applications


Isoform-Specific MDH1 Functional Studies in Cancer Metabolism

Use Mdh1-IN-1 when the experimental objective is to interrogate the specific role of cytosolic MDH1 without confounding inhibition of mitochondrial MDH2. Its >5.9-fold selectivity over MDH2, as quantified in Section 3 , makes it the tool of choice over dual inhibitors like MDH1/2-IN-1, which lacks isoform discrimination. This is critical for studies mapping MDH1's contribution to the malate-aspartate shuttle, NAD+/NADH balance, or redox homeostasis in cancer cells .

In Vivo Xenograft Studies of MDH1-Dependent Tumor Growth

Select Mdh1-IN-1 for preclinical in vivo studies in colorectal or other MDH1-dependent cancer models. As the only selective MDH1 inhibitor with reported in vivo efficacy (TGI of 79.7% and 34.9% in HCT116 xenografts at 10 mg/kg) , it provides a validated starting point for dose optimization and combination studies. Alternative inhibitors lack this critical in vivo validation, making Mdh1-IN-1 the default choice for translational research .

Comparative Pharmacology Studies of MDH1 vs. MDH1/2 Inhibition

Employ Mdh1-IN-1 alongside MDH1/2-IN-1 or MDH1-IN-2 to establish pharmacological structure-activity relationships (SAR) within the MDH inhibitor class. The quantitative differences in potency and selectivity detailed in Section 3 allow for controlled experiments to determine whether observed cellular phenotypes are driven by absolute MDH1 inhibition potency, isoform selectivity, or off-target effects .

Mechanistic Studies of Mitochondrial Respiration and HIF-1α Signaling

Utilize Mdh1-IN-1 in cellular assays to probe the link between selective MDH1 inhibition and downstream effects on mitochondrial respiration and HIF-1α stabilization. The evidence that Mdh1-IN-1 impacts these pathways despite its moderate biochemical potency positions it as a unique tool to dissect the non-linear relationship between target engagement and functional outcome, a key consideration for drug discovery programs targeting cancer metabolism .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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